Valery 4-Hydroxy Valsartan

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

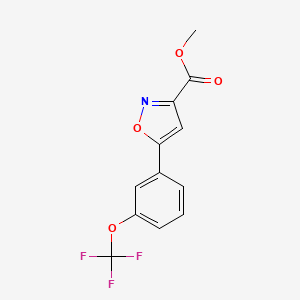

Valery 4-Hydroxy Valsartan is a metabolite of Valsartan, an angiotensin II receptor antagonist used primarily for the treatment of hypertension and heart failure . This compound is known for its role in blocking the effects of angiotensin II, a peptide hormone that causes blood vessels to constrict, leading to increased blood pressure .

Métodos De Preparación

The synthesis of Valery 4-Hydroxy Valsartan involves several steps, starting from 4’-methyl-2-cyanobiphenyl. The key step in the synthesis is the formation of the tetrazole ring, which is catalyzed by a Lewis acid . The process includes refluxing in dimethylbenzene, followed by treatment with tributyltin azide, and subsequent hydrogenation in the presence of palladium on carbon . Industrial production methods are similar but scaled up to meet commercial demands.

Análisis De Reacciones Químicas

Valery 4-Hydroxy Valsartan undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen gas for reduction and tributyltin azide for tetrazole ring formation . The major products formed from these reactions include the tetrazole derivative and the reduced form of the compound .

Aplicaciones Científicas De Investigación

Valery 4-Hydroxy Valsartan has several scientific research applications. In medicine, it is used to study the effects of angiotensin II receptor antagonists on blood pressure and heart function . In biology, it is used to investigate the role of angiotensin II in various physiological processes . In chemistry, it serves as a reference standard for analytical method development and validation . Additionally, it has industrial applications in the production of antihypertensive drugs .

Mecanismo De Acción

Valery 4-Hydroxy Valsartan exerts its effects by selectively inhibiting the binding of angiotensin II to the angiotensin II type 1 receptors found in various tissues, including vascular smooth muscle and the adrenal gland . This inhibition blocks the vasoconstricting and aldosterone-secreting effects of angiotensin II, leading to reduced blood pressure and decreased fluid retention .

Comparación Con Compuestos Similares

Valery 4-Hydroxy Valsartan is unique compared to other angiotensin II receptor antagonists such as telmisartan, candesartan, losartan, olmesartan, and irbesartan . While all these compounds block the effects of angiotensin II, this compound is specifically noted for its potent antiplatelet properties, which are independent of other antiplatelet agents . This makes it particularly valuable in research focused on cardiovascular diseases and platelet function .

Propiedades

IUPAC Name |

2-[4-hydroxypentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-3-methylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N5O4/c1-15(2)22(24(32)33)29(21(31)13-8-16(3)30)14-17-9-11-18(12-10-17)19-6-4-5-7-20(19)23-25-27-28-26-23/h4-7,9-12,15-16,22,30H,8,13-14H2,1-3H3,(H,32,33)(H,25,26,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICSQZMPILLPFKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(=O)CCC(C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2-Bromo-5-chlorophenyl)-1-methylpyrrolidin-3-yl]phenol](/img/structure/B13718367.png)

![1-[2-(Dimethylamino)ethyl]-1H-pyrazole-4-boronic Acid Pinacol Ester Hydrochloride](/img/structure/B13718433.png)

![6-Methoxy-7-nitro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13718440.png)